molecular formula C23H20N2O4S B1201316 Desethyl kbt-3022 CAS No. 101001-72-3

Desethyl kbt-3022

Cat. No. B1201316
M. Wt: 420.5 g/mol
InChI Key: KJSPVPWIMGZXOF-UHFFFAOYSA-N
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Description

Desethyl KBT-3022 is the main active metabolite of the new antiplatelet agent, KBT-3022 . It has been found to prolong the time required to achieve thrombotic occlusion in the femoral artery and inhibit collagen-induced platelet aggregation in whole blood ex vivo, each in a dose-dependent manner .


Molecular Structure Analysis

The molecular formula of Desethyl KBT-3022 is C23H20N2O4S . The InChI string representation of its structure is InChI=1S/C23H20N2O4S/c1-28-17-9-5-15(6-10-17)21-22(16-7-11-18(29-2)12-8-16)30-23(24-21)19-4-3-13-25(19)14-20(26)27/h3-13H,14H2,1-2H3,(H,26,27) .


Physical And Chemical Properties Analysis

Desethyl KBT-3022 has a molecular weight of 420.48 . It is soluble in DMSO .

Relevant Papers

  • "Antithrombotic effects in a rat model of aspirin-insensitive arterial thrombosis of desethyl KBT-3022, the main active metabolite of a new antiplatelet agent, KBT-3022" .
  • "Determination of the main metabolite (desethyl KBT-3022) of a new antiplatelet agent, KBT-3022 in plasma by gas chromatography" .
  • "Inhibitory Effects of the New Anti-platelet Agent KBT-3022 and Its Metabolite on Rabbit Neutrophil Function In Vitro" .

Scientific Research Applications

  • A method for determining Desethyl KBT-3022 in plasma was developed, useful for pharmacokinetic studies and monitoring its concentration in plasma (Nakada, Shimada, & Awata, 1992).

  • Desethyl KBT-3022 was found to have potent antithrombotic effects in a rat model, suggesting its potential as a therapeutic agent for thrombosis (Shimazawa et al., 1997).

  • It was observed that Desethyl KBT-3022 inhibits cyclooxygenase, which may contribute to its antiplatelet effects (Matsuo et al., 1997).

  • The pharmacokinetics and pharmacological effects of KBT-3022 and its metabolite Desethyl KBT-3022 were investigated, providing insights into their metabolism and efficacy (Fujikawa et al., 1997).

  • Desethyl KBT-3022 exhibited inhibitory effects on rabbit neutrophil function in vitro, indicating its potential broader spectrum of action in inhibiting neutrophil activation (Yokota et al., 1996).

  • Its effects on experimental brain edema suggested that Desethyl KBT-3022 might be useful in preventing both cytotoxic and vasogenic edema, potentially aiding in the treatment of cerebrovascular disorders (Yamamoto et al., 1996).

properties

IUPAC Name

2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-28-17-9-5-15(6-10-17)21-22(16-7-11-18(29-2)12-8-16)30-23(24-21)19-4-3-13-25(19)14-20(26)27/h3-13H,14H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSPVPWIMGZXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CN3CC(=O)O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143656
Record name Desethyl KB 3022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desethyl kbt-3022

CAS RN

101001-72-3
Record name Desethyl KB 3022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethyl KB 3022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]-pyrrole-1-acetate (prepared in Example 14) (3.59 g, 8 mmole) and potassium hydroxide (0.90 g, 16 mmoles) are added to ethanol (80 ml), and the mixture is refluxed for 5 minutes. After distilling off ethanol, the resulting residue is dissolved in water. To the aqueous solution is added 10% hydrochloric acid, and the precipitated crystals are separated by filtration and dried to give crude crystals (3.20 g). The crude crystals are recrystallized from benzene to give 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]-pyrrole-1-acetic acid (2.69 g, yield: 80%).
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
M Shimazawa, Y Takiguchi, K Umemura… - European journal of …, 1997 - Elsevier
… the same extent as did desethyl KBT-3022. Desethyl KBT-3022 inhibited the thrombin-induced … These findings suggest that the potent antithrombotic effect of desethyl KBT-3022 may be …
Number of citations: 14 www.sciencedirect.com
K Yokota, N Yamamoto, Y Morimoto… - Journal of pharmacy …, 1995 - academic.oup.com
… its metabolite desethyl KBT-3022 on platelet aggregation were determined in rat, guinea-pig, rabbit and human platelets in-vitro and ex-vivo. KBT-3022 and desethyl KBT-3022 inhibited …
Number of citations: 17 academic.oup.com
N Yamamoto, K Yokota, A Yamashita, M Oda - European journal of …, 1996 - Elsevier
… In rats and humans, KBT3022 is readily metabolized to desethyl KBT-3022 (Fig. 1) (Nakada et al., 1990), and in vitro the metabolite desethyl KBT-3022 is also an equipotent inhibitor of …
Number of citations: 7 www.sciencedirect.com
K Yokota, N Yamamoto, Y Obata… - The Japanese Journal of …, 1996 - jstage.jst.go.jp
… In this study, inhibition of the specific binding of [3H]fMLP by desethyl KBT-3022 and IM was … Therefore, desethyl KBT-3022 and IM may act on sites other than the fMLP receptor to …
Number of citations: 1 www.jstage.jst.go.jp
M HANAMORI, T MIZUNO, K AKIMOTO… - Chemical and …, 1992 - jstage.jst.go.jp
… desethyl KBT3022 (D1) which was separately synthesized. Further, the infrared (IR) spectrum of the degradation product also agreed with that of desethyl KBT~3022… desethyl KBT-3022. …
Number of citations: 3 www.jstage.jst.go.jp
K Yokota, A Yamashita, M Oda - The Japanese Journal of …, 1995 - jstage.jst.go.jp
… KBT-3022 and its metabolite, desethyl KBT-3022, inhibited the … 5.21iM); that desethyl KBT-3022 inhibited the specific binding … of KBT-3022 and desethyl KBT-3022 on collagen-induced …
Number of citations: 14 www.jstage.jst.go.jp
M FUJIKAWA, Y NAKADA, F SAKAMOTO… - Drug Metabolism and …, 1997 - jstage.jst.go.jp
… KBT-3022 was readily metabolized to desethyl KBT-3022, 2-[… Both Cmax and AUC0__ of desethyl KBT-3022 increased … IC50 value of desethyl KBT-3022 in plasma was estimated to …
Number of citations: 2 www.jstage.jst.go.jp
N Yamamoto, K Yokota, A Yamashita… - Thrombosis and …, 1995 - thieme-connect.com
… 1), and its metabolite desethyl KBT-3022 have been shown to be potent platelet … and desethyl KBT-3022 inhibit cyclooxygenase and 5-lipoxygenase, and that desethyl KBT-3022 may …
Number of citations: 6 www.thieme-connect.com
K Yokota, N Yamamoto, Y Obata… - The Japanese Journal of …, 1995 - jstage.jst.go.jp
We devised a method for evaluating polymorphonuclear leukocyte (PMN) infiltration in vivo employing an air bleb technique combined with measurement of myeloperoxidase (MPO) …
Number of citations: 1 www.jstage.jst.go.jp
K Matsuo, K Yokota, A Yamashita, M Oda - General pharmacology, 1997 - europepmc.org
… KBT-3022 and desethyl KBT-3022 inhibited cyclooxygenase … cyclooxygenase inhibition, desethyl KBT-3022 inhibited cAMP-… via the inhibition of cyclooxygenase by desethyl KBT-3022. …
Number of citations: 6 europepmc.org

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